molecular formula C17H19N3O2 B3733689 N-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide

N-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide

Cat. No. B3733689
M. Wt: 297.35 g/mol
InChI Key: FDSWSBRNBJQDPT-UHFFFAOYSA-N
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Description

N-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide, also known as CE-3, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a quinazoline derivative and has shown promising results in the field of medicinal chemistry, particularly in the development of novel drugs.

Mechanism of Action

The exact mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the suppression of cell growth and proliferation, making N-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide a potential candidate for the development of anti-cancer drugs.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has been shown to inhibit the migration and invasion of cancer cells, which is important for preventing the spread of cancer. N-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity and yield. Additionally, N-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has been shown to have potent anti-cancer activity, making it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of N-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving N-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide. One area of research is the development of novel anti-cancer drugs based on the structure of N-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide and its potential use in the treatment of neurodegenerative diseases. Finally, the potential toxicity of N-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide needs to be further studied to determine its safety for use in humans.

Scientific Research Applications

N-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has been studied extensively for its potential use in various research applications. One of the most promising areas of research is its use in the development of novel drugs. N-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has been shown to have potent anti-cancer activity, making it a potential candidate for the development of anti-cancer drugs. Additionally, N-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-3H-quinazoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-16-13-8-4-5-9-14(13)19-15(20-16)17(22)18-11-10-12-6-2-1-3-7-12/h4-6,8-9H,1-3,7,10-11H2,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSWSBRNBJQDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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